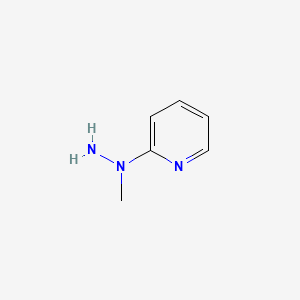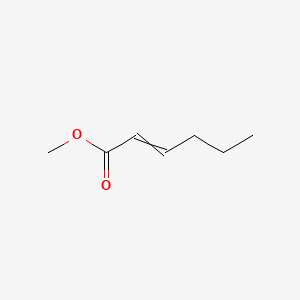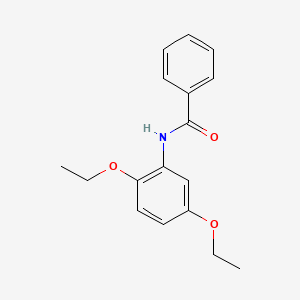
2-(1-甲基肼基)吡啶
概述
描述
“Pyridine, 2-(1-methylhydrazino)-” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name, 2-(1-methylhydrazino)pyridine .
Synthesis Analysis
The synthesis of 2-(1-methylhydrazino)pyridine involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-(1-methylhydrazino)pyridine consists of a pyridine ring with a 1-methylhydrazino group attached to the 2-position . The exact mass of the molecule is 123.079643 Da .Chemical Reactions Analysis
2-(1-methylhydrazinyl)pyridine has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .Physical And Chemical Properties Analysis
2-(1-methylhydrazino)pyridine is a liquid with a molecular weight of 123.15600 . It has a density of 1.142g/cm3 and a boiling point of 235.4ºC at 760mmHg . The melting point is not available .科学研究应用
钴催化的C(sp2)–H烯化/环化反应
2-(1-甲基肼基)吡啶: 在钴催化的C(sp2)–H烯化/环化反应中充当双齿导向基团 。该应用在合成复杂有机化合物(例如异喹啉骨架)方面具有重要意义,而异喹啉骨架在许多药物中普遍存在。该过程涉及与末端或内部炔烃反应,然后进行环化,生成产物,产率良好至优异,区域选择性高。重要的是,导向基团可以在温和条件下还原去除,这对于后续合成修饰是有利的。
席夫碱的形成和生物活性
由吡啶衍生物(包括2-(1-甲基肼基)吡啶)衍生的席夫碱表现出广泛的生物活性 。这些化合物可以作为灵活的多齿配体,表现出类似于吡哆醛-氨基酸体系的生理效应,而吡哆醛-氨基酸体系在代谢反应中至关重要。它们具有抗菌、抗病毒、抗结核、抗真菌、抗氧化、抗惊厥、抗抑郁、抗炎、降压和抗癌活性,使其成为药物化学中通用的药效基团。
化学传感器开发
吡啶衍生物广泛用于化学传感器的开发,因为它们对各种阳离子和阴离子具有很强的结合能力 。由这些衍生物形成的席夫碱可用于定性和定量检测环境和生物介质中的选择性或特定离子。它们独特的物理光学性质使它们能够充当离子识别剂,这对于监测和分析各种环境中的化学物质至关重要。
杂环化合物的合成
该化合物在合成天然产物、活性药物和功能材料中发现的杂环化合物方面不可或缺 。吡啶衍生物在创建各种氮杂环化合物方面至关重要,而氮杂环化合物是许多药物和有机材料的骨架。它们的合成多功能性允许开发具有各种行业潜在应用的新化合物。
药物设计和开发
2-(1-甲基肼基)吡啶: 用作药物设计和开发中的前体 。它在生物活性化合物中的存在及其进行各种化学反应的能力使其成为药物中有价值的构建块。它有助于药物分子结构的多样性,从而提高其功效和特异性。
农药前体
这种吡啶衍生物也是农药的前体 。其化学性质使其能够被掺入用作杀虫剂或除草剂的化合物中,从而有助于保护作物和提高农业生产力。
作用机制
Biochemical Pathways
“Pyridine, 2-(1-methylhydrazino)-” has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity . Moreover, the directing group can be reductively removed in one step under mild conditions .
Result of Action
The compound’s use in cobalt-catalyzed c(sp2)–h alkenylation/annulation reactions suggests that it may have significant effects at the molecular level .
安全和危害
2-(1-methylhydrazino)pyridine is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .
未来方向
Recent research has explored new applications of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed C(sp2)–H bond alkenylation/annulation . This research opens up potential future directions for the use of this compound in the synthesis of complex molecular structures .
生化分析
Biochemical Properties
Pyridine, 2-(1-methylhydrazino)- plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This property makes it an effective ligand in catalytic processes. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between pyridine, 2-(1-methylhydrazino)- and cytochrome P450 can influence the enzyme’s activity, leading to changes in the metabolic pathways of the substrates .
Cellular Effects
Pyridine, 2-(1-methylhydrazino)- affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of kinases, which are enzymes that play a key role in cell signaling. By altering kinase activity, pyridine, 2-(1-methylhydrazino)- can impact processes such as cell growth, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of pyridine, 2-(1-methylhydrazino)- involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. For example, pyridine, 2-(1-methylhydrazino)- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridine, 2-(1-methylhydrazino)- can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that pyridine, 2-(1-methylhydrazino)- can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of pyridine, 2-(1-methylhydrazino)- vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, pyridine, 2-(1-methylhydrazino)- can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Pyridine, 2-(1-methylhydrazino)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, pyridine, 2-(1-methylhydrazino)- can affect the activity of enzymes involved in the tricarboxylic acid cycle, resulting in changes in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, pyridine, 2-(1-methylhydrazino)- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, pyridine, 2-(1-methylhydrazino)- can be transported into cells via specific transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of pyridine, 2-(1-methylhydrazino)- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. For example, pyridine, 2-(1-methylhydrazino)- can localize to the mitochondria and influence mitochondrial metabolism and energy production .
属性
IUPAC Name |
1-methyl-1-pyridin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFKVFUZHBVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063371 | |
| Record name | Pyridine, 2-(1-methylhydrazino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-74-7 | |
| Record name | 2-(1-Methylhydrazinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2-(1-methylhydrazino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylhydrazino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)





